molecular formula C24H26O6 B4668429 ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No. B4668429
M. Wt: 410.5 g/mol
InChI Key: LNNGLYYQZAYVTR-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, also known as Compound 1, is a synthetic compound that belongs to the family of coumarin derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been proposed that ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 inhibits the NF-κB pathway, which is involved in the regulation of inflammation and apoptosis. It also activates the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and physiological effects:
ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

Ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1. One area of research is the development of more potent analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential of ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the elucidation of the molecular mechanisms underlying its biological activities could lead to the identification of new targets for drug development.

Scientific Research Applications

Ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has antioxidant properties that can protect cells from oxidative stress-induced damage. In addition, ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 1 has been shown to have antitumor activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

ethyl 3-[7-[(2-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-5-28-22(25)13-11-19-15(2)18-10-12-20(16(3)23(18)30-24(19)26)29-14-17-8-6-7-9-21(17)27-4/h6-10,12H,5,11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGLYYQZAYVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3OC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

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